molecular formula C8H12F2O2 B15223936 Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Cat. No.: B15223936
M. Wt: 178.18 g/mol
InChI Key: RSLUPMQSYYILSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester group and a 1,1-difluoroethyl group. The incorporation of fluorine atoms into the cyclopropane ring significantly alters the compound’s chemical and physical properties, making it a subject of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 1,1-difluoroethylene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols .

Scientific Research Applications

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. The presence of fluorine atoms further enhances its chemical stability and biological activity, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H12F2O2/c1-3-12-6(11)8(4-5-8)7(2,9)10/h3-5H2,1-2H3

InChI Key

RSLUPMQSYYILSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(C)(F)F

Origin of Product

United States

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